![molecular formula C16H16N6O3 B2505334 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034427-13-7](/img/structure/B2505334.png)
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .
Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .
Chemical Reactions Analysis
These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .
Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to link two molecules together, often a biomolecule with a probe or other molecule of interest .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their ability to mimic the amide bond, making them useful in peptide synthesis .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14-9-17-16(25)21(14)12-6-7-20(10-12)15(24)13-8-18-22(19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCHSIYPVAEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione |
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